Plastoquinone 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

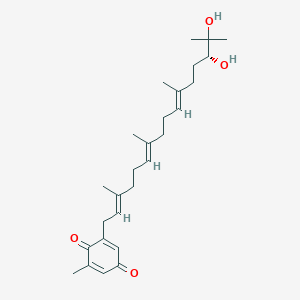

Plastoquinone 2 is a diterpenoid and a member of 1,4-benzoquinones. It has a role as a metabolite.

Applications De Recherche Scientifique

Biochemical Role in Photosynthesis

Plastoquinone 2 functions primarily as an electron carrier in the photosynthetic electron transport chain. It facilitates the transfer of electrons from PSII to the cytochrome b6f complex, which is essential for the generation of a proton gradient used to synthesize ATP. The dynamics of plastoquinone binding and mobility within PSII have been extensively studied through molecular dynamics simulations, revealing multiple pathways for its exchange and interaction with other components of the thylakoid membrane .

Table 1: Key Functions of this compound in Photosynthesis

| Function | Description |

|---|---|

| Electron Carrier | Transfers electrons from PSII to cytochrome b6f complex |

| Proton Gradient Generation | Contributes to the creation of a proton motive force |

| Interaction with Membrane | Engages in dynamic exchange with thylakoid membrane components |

Biotechnological Innovations

The unique properties of this compound have inspired various biotechnological applications. Researchers are exploring its potential in designing bio-sensors and biochips for environmental monitoring. For instance, modified PSII complexes can be utilized as biosensing elements to detect toxic compounds in agricultural and industrial settings .

Case Study: Development of Biosensors

Recent studies have demonstrated the successful incorporation of plastoquinone into sensor devices that can detect environmental pollutants. These sensors exploit the redox properties of plastoquinone, allowing for real-time monitoring of water quality and soil health.

Energy Storage Systems

Plastoquinone's role in energy transfer has led to its application in developing electrochemical systems for energy storage. The principles derived from its function in photosynthesis are being mimicked to create efficient energy storage devices that utilize charge-separating triads . This approach not only enhances energy conversion efficiency but also contributes to sustainable energy solutions.

Table 2: Applications of this compound in Energy Systems

| Application | Description |

|---|---|

| Electrochemical Water Splitting | Utilizes PQ dynamics for efficient hydrogen production |

| Charge-Separating Triads | Mimics natural processes for improved energy storage |

Environmental Applications

The ability of plastoquinone to interact with various environmental factors makes it a candidate for studying plant responses to stress conditions, such as salinity and drought. Research has shown that changes in the plastoquinone pool can indicate plant health and adaptability under adverse conditions .

Case Study: Salinity Impact on Plastoquinone Pool

In halophytic plants like Mesembryanthemum crystallinum, salinity-induced changes in the redox state of the plastoquinone pool were observed, affecting photosystem II activity. This research highlights how monitoring plastoquinone levels can serve as a biomarker for plant stress responses .

Propriétés

Formule moléculaire |

C27H40O4 |

|---|---|

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H40O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,29,31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

Clé InChI |

LJDGRLBUXSKFJE-RILXQCJSSA-N |

SMILES isomérique |

CC1=CC(=O)C=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O |

SMILES canonique |

CC1=CC(=O)C=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.